tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
Overview
Description
Tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate: is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate typically involves the reaction of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol with tert-butyl isocyanate under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of corresponding reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: . Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological processes can lead to the development of new drugs for treating various diseases.
Industry: The compound's chemical properties make it suitable for use in the manufacturing of agrochemicals, pharmaceuticals, and other industrial products. Its versatility and reactivity are key factors in its industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but the compound's ability to interact with biological molecules is central to its mechanism of action.
Comparison with Similar Compounds
Tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate: A structural isomer with a similar molecular formula but different positioning of the carbamate group.
Other Carbamates: Various other carbamates with different substituents and core structures.
Uniqueness: Tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate stands out due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
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Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-4-5-13-10-9(8)16-6-7-17-10/h4-5H,6-7H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUNDNJZYOFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NC=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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